N-(1H-indol-6-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(1H-indol-6-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-6-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under cyclization conditions.
Coupling of Indole and Thiadiazole Rings: The final step involves coupling the indole and thiadiazole rings through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-6-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
N-(1H-indol-6-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1H-indol-6-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The thiadiazole ring can enhance the compound’s binding affinity and specificity . The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
N-(1H-indol-6-yl)benzylamine: Another indole derivative with similar biological activities.
Uniqueness
N-(1H-indol-6-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to its combined indole and thiadiazole moieties, which confer distinct chemical and biological properties. This combination allows for enhanced binding interactions and potential therapeutic effects .
Properties
Molecular Formula |
C12H10N4OS |
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Molecular Weight |
258.30 g/mol |
IUPAC Name |
N-(1H-indol-6-yl)-4-methylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C12H10N4OS/c1-7-11(18-16-15-7)12(17)14-9-3-2-8-4-5-13-10(8)6-9/h2-6,13H,1H3,(H,14,17) |
InChI Key |
BFDZTABEGXODQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC3=C(C=C2)C=CN3 |
Origin of Product |
United States |
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